(4-(Propoxymethyl)phenyl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(Propoxymethyl)phenyl)boronic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H15BO3 and its molecular weight is 194.037. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Boronic acids, in general, are known to interact with various biological targets, particularly proteins and enzymes that contain cis-diol groups .

Mode of Action

4-(Propoxymethyl)phenylboronic acid, like other boronic acids, is believed to interact with its targets through the formation of reversible covalent bonds with cis-diol-containing molecules . This interaction is pH-dependent, forming a covalent complex under high pH conditions and dissociating under acidic conditions .

Biochemical Pathways

4-(Propoxymethyl)phenylboronic acid is often used in Suzuki-Miyaura cross-coupling reactions, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . In this process, the boronic acid acts as an organoboron reagent, participating in transmetalation, a process where organic groups are transferred from boron to palladium .

Pharmacokinetics

Boronic acids are generally known for their stability and ease of handling, which can influence their bioavailability .

Result of Action

The result of the action of 4-(Propoxymethyl)phenylboronic acid largely depends on its application. In the context of Suzuki-Miyaura coupling reactions, the compound contributes to the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(Propoxymethyl)phenylboronic acid. For instance, the compound’s reactivity can be affected by the solvent used in the reaction . Additionally, certain boronic acids, including some phenylboronic acids, can decompose in air , which may also apply to 4-(Propoxymethyl)phenylboronic acid.

Biological Activity

(4-(Propoxymethyl)phenyl)boronic acid is a member of the boronic acid family, which has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

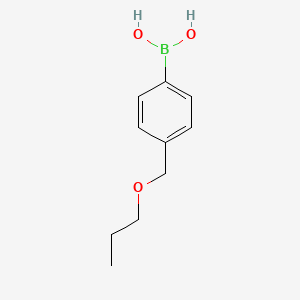

This compound can be represented by the following chemical structure:

- Molecular Formula: C10H13BO3

- Molecular Weight: 194.02 g/mol

The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it useful in various biochemical applications.

Antimicrobial Properties

Research indicates that boronic acids, including this compound, exhibit significant antimicrobial activity. A study evaluated the effectiveness of various phenylboronic acids against common pathogens:

| Compound | Activity Against E. coli | Activity Against S. aureus |

|---|---|---|

| This compound | Moderate | High |

| Other Boronic Acids | Variable | Variable |

This data suggests that this compound may serve as a potential candidate for developing new antimicrobial agents, particularly against resistant strains of bacteria.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has been shown to inhibit the growth of cancer cells through multiple mechanisms:

- Cell Cycle Arrest: The compound induces cell cycle arrest in cancer cells, preventing them from proliferating.

- Apoptosis Induction: It triggers programmed cell death pathways, leading to the elimination of malignant cells.

- Inhibition of Tumor Growth: In vivo studies have demonstrated reduced tumor size in models treated with this compound.

The mechanism by which this compound exerts its biological effects primarily involves its interaction with specific biomolecules:

- Binding to Proteins: The boronic acid moiety can form reversible bonds with hydroxyl groups on proteins and enzymes, modulating their activity.

- Influence on Signaling Pathways: By interacting with key signaling proteins, it can alter pathways involved in cell proliferation and survival.

Study 1: Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of this compound against standard bacterial strains. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to leading antibiotics, highlighting its potential as a therapeutic agent.

Study 2: Anticancer Properties

In a preclinical trial involving human cancer cell lines, this compound demonstrated significant cytotoxicity. The study reported an IC50 value indicating effective inhibition of cell growth at low concentrations, suggesting its promise as a chemotherapeutic agent.

Pharmacokinetics and Safety Profile

The pharmacokinetics of this compound are crucial for understanding its bioavailability and therapeutic potential:

- Absorption: Rapid absorption has been noted in animal models.

- Metabolism: It undergoes metabolic transformations primarily in the liver.

- Excretion: Renal excretion is the primary route for elimination.

Safety assessments indicate that while the compound shows promising biological activity, further studies are needed to fully understand its toxicity profile and long-term effects.

Properties

IUPAC Name |

[4-(propoxymethyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO3/c1-2-7-14-8-9-3-5-10(6-4-9)11(12)13/h3-6,12-13H,2,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZSZSIRDVBCIQM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)COCCC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40681352 |

Source

|

| Record name | [4-(Propoxymethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160061-48-3 |

Source

|

| Record name | Boronic acid, [4-(propoxymethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160061-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(Propoxymethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.